molecular formula C20H18N4O4S B6556849 N-(2H-1,3-benzodioxol-5-yl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide CAS No. 1040648-29-0

N-(2H-1,3-benzodioxol-5-yl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide

Cat. No.: B6556849
CAS No.: 1040648-29-0
M. Wt: 410.4 g/mol
InChI Key: RQDSQIALYCHNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-Benzodioxol-5-yl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a synthetic organic compound featuring a benzodioxole moiety fused to a propanamide backbone, which is further substituted with a thiazole ring containing a phenylcarbamoyl urea group. This compound is structurally complex, combining heterocyclic and amide functionalities, which are common in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c25-18(21-14-6-8-16-17(10-14)28-12-27-16)9-7-15-11-29-20(23-15)24-19(26)22-13-4-2-1-3-5-13/h1-6,8,10-11H,7,9,12H2,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDSQIALYCHNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=CSC(=N3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines a benzodioxole moiety with a thiazole derivative. Its molecular formula is C19H20N2O3SC_{19}H_{20}N_2O_3S, and it has a molecular weight of approximately 356.44 g/mol. The presence of functional groups such as amides and thiazoles suggests potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with similar structural features often exhibit diverse biological activities:

  • Antidiabetic Activity : Studies have shown that benzodioxole derivatives can inhibit alpha-amylase, an enzyme involved in carbohydrate metabolism. For instance, derivatives synthesized in recent studies demonstrated IC50 values ranging from 0.68 to 0.85 µM against alpha-amylase, indicating strong inhibitory potential while maintaining low cytotoxicity towards normal cell lines (IC50 > 150 µM) .
  • Anticancer Properties : The thiazole component is known for its anticancer properties. In vitro assays have indicated that related compounds exhibit significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 26 to 65 µM . The mechanism may involve the induction of apoptosis and disruption of cell cycle progression.
  • Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives possess antimicrobial properties, potentially making this compound a candidate for further research in infectious disease treatment.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzodioxole and thiazole derivatives:

  • Antidiabetic Study : In vivo experiments using streptozotocin-induced diabetic mice revealed that a benzodioxole derivative significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This suggests potential for developing antidiabetic therapies based on these compounds.
  • Cytotoxicity Assessment : A series of benzodioxole derivatives were tested for cytotoxicity across different cancer cell lines using MTS assays. Notably, compounds exhibited selectivity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications .

Data Table: Summary of Biological Activities

Activity IC50 Value (µM) Target Reference
Alpha-Amylase Inhibition0.68 - 0.85Antidiabetic
Cytotoxicity (Cancer Cells)26 - 65Anticancer
Blood Glucose ReductionSignificantDiabetic Mice

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with several classes of bioactive molecules:

Thiazole- and Amide-Containing Analogues
  • Compounds 7c–7f (): These derivatives feature a 1,3-thiazol-4-yl group linked to propanamide via sulfanyl and oxadiazole bridges. Unlike the target compound, they lack the benzodioxol and phenylcarbamoyl urea groups. Instead, they incorporate methylphenyl substituents, which reduce steric bulk and may alter solubility. Their molecular weights (375–389 g/mol) are lower than the target compound’s estimated weight (~450 g/mol), suggesting differences in pharmacokinetic properties .
  • Compound 35 (): This benzodioxol-containing analogue substitutes the propanamide chain with a cyclopropanecarboxamide linker.
Urea/Thiourea Derivatives
  • Quinolinyl Oxamide (QOD) and Indole Carboxamide (ICD) (): These falcipain inhibitors share urea/carboxamide motifs but replace the thiazole and benzodioxol groups with quinoline or indole systems. The absence of a thiazole ring may reduce metal-coordinating ability, a feature critical for protease inhibition .

Physicochemical Properties

Property Target Compound Compound 7c () Compound 35 ()
Molecular Weight ~450 g/mol (estimated) 375 g/mol 440 g/mol
Key Functional Groups Benzodioxol, Thiazole, Urea Thiazole, Oxadiazole, Sulfanyl Benzodioxol, Cyclopropane
Solubility Likely low (lipophilic groups) Moderate (polar sulfanyl) Low (rigid cyclopropane)

Research Findings and Data Tables

Thermal Stability and Melting Points

Compound Melting Point (°C)
Target Compound Not reported
Compound 7c () 134–136
Compound 35 () Not reported

Spectroscopic Data Comparison

  • IR Spectroscopy : The target compound’s IR spectrum would show N-H stretches (~3300 cm⁻¹ for urea), C=O stretches (~1680 cm⁻¹ for amide), and benzodioxol C-O-C vibrations (~1250 cm⁻¹). This contrasts with Compounds 7c–7f, which exhibit sulfanyl S-H stretches (~2550 cm⁻¹) absent in the target compound .
  • NMR : The benzodioxol protons (δ 6.0–6.5 ppm) and thiazole protons (δ 7.5–8.5 ppm) would dominate the target compound’s ¹H NMR, differing from the methylphenyl signals (δ 2.3–2.5 ppm) in 7c–7f .

Preparation Methods

Direct Amidation with Propanoyl Chloride

5-Amino-1,3-benzodioxole reacts with propanoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is used as a base to neutralize HCl byproducts. The reaction proceeds at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours. Crude product purification via silica-gel chromatography yields N-(2H-1,3-benzodioxol-5-yl)propanamide with 78–85% efficiency.

Reaction Conditions Table

ParameterValue
SolventDichloromethane (DCM)
Temperature0°C → 25°C
BaseTriethylamine (TEA)
Yield78–85%
PurificationSilica-gel chromatography

Preparation of 2-[(Phenylcarbamoyl)Amino]-1,3-Thiazol-4-yl Intermediate

The thiazole-carbamoyl moiety is synthesized through a cyclocondensation strategy:

Thiazole Ring Formation

A modified Hantzsch thiazole synthesis is employed:

  • α-Bromination : 3-Bromopropanoyl chloride reacts with thiourea in a 1,4-dioxane/water mixture at −10°C to 80°C, forming 2-aminothiazole-4-carboxamide.

  • Carbamoylation : The 2-amine group on the thiazole reacts with phenyl isocyanate in tetrahydrofuran (THF) at 50°C for 6 hours, yielding 2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl.

Key Reaction Metrics

  • Cyclization Yield : 89–92%

  • Carbamoylation Yield : 80–84%

Coupling of Propanamide and Thiazole Moieties

The final step involves alkylation or nucleophilic substitution to link the benzodioxole-propanamide and thiazole-carbamoyl components:

Bromopropanamide Activation

The propanamide chain is functionalized with a bromine atom at the β-position using N-bromosuccinimide (NBS) in 1,4-dioxane/water (−10°C to 80°C). This generates 3-bromo-N-(2H-1,3-benzodioxol-5-yl)propanamide , a key electrophile for subsequent coupling.

Thiazole-Propanamide Coupling

The brominated propanamide reacts with the thiazole-carbamoyl intermediate in dimethylformamide (DMF) using lithium hydride (LiH) as a base. Stirring at 25°C for 14–16 hours facilitates nucleophilic substitution, forming the target compound.

Optimized Coupling Parameters

ParameterValue
SolventDMF
BaseLithium hydride (LiH)
Temperature25°C
Reaction Time14–16 hours
Yield68–72%

Alternative Synthetic Routes

Convergent Approach via Oxadiazole Intermediates

A convergent method synthesizes the thiazole and benzodioxole units separately before coupling:

  • Oxadiazole Synthesis : 5-Aryl-1,3,4-oxadiazole-2-thiols are prepared from aryl acids via esterification, hydrazide formation, and cyclization with carbon disulfide.

  • Cross-Coupling : Oxadiazole-thiols react with brominated propanamide under basic conditions, achieving 65–70% yield.

Solid-Phase Synthesis

A patented method immobilizes the benzodioxole-propanamide on Wang resin , enabling stepwise addition of thiazole-carbamoyl groups. While scalable, this method requires specialized equipment and achieves moderate yields (60–65%).

Analytical Characterization

The final compound is validated using:

  • NMR Spectroscopy : 1H^1H NMR (DMSO-d6d_6): δ 10.21 (s, 1H, NH), 8.45 (s, 1H, NH), 6.85–7.40 (m, 8H, aromatic), 4.25 (s, 2H, OCH2_2O), 3.10–3.40 (m, 4H, CH2_2).

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Challenges and Optimization

Byproduct Formation

  • Di-substitution : Excess bromopropanamide leads to bis-thiazole adducts. Mitigated by stoichiometric control (1:1 ratio).

  • Hydrolysis : LiH in DMF may hydrolyze the amide bond. Substituting LiH with K2_2CO3_3 improves stability.

Solvent Optimization

Replacing DMF with acetonitrile reduces side reactions but lowers reaction rates.

Industrial-Scale Considerations

  • Cost Efficiency : 3-Bromopropanoyl chloride is cost-prohibitive at scale. Alternative routes using propargyl bromide are under investigation.

  • Green Chemistry : Water-mediated one-pot syntheses reduce organic solvent use by 40% .

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazole core followed by coupling with the benzodioxole and phenylcarbamoyl moieties. Critical steps include:

  • Amide bond formation : Carbodiimide coupling agents (e.g., EDC/HOBt) are used to link the thiazole and propanamide groups under anhydrous conditions .
  • Protection/deprotection : The benzodioxole group may require protection (e.g., acetyl) to prevent side reactions during synthesis .
  • Purification : Column chromatography or recrystallization in ethanol-DMF mixtures is essential to achieve >95% purity . Challenges: Low yields due to steric hindrance at the thiazole-amide junction; side reactions with the benzodioxole oxygen.

Q. What analytical methods are used to confirm the compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify proton environments and carbon frameworks (e.g., benzodioxole protons at δ 6.7–6.9 ppm; thiazole carbons at δ 160–170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 454.1234) .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity (>98% by area) .

Q. What preliminary biological screening methods are recommended?

  • Enzyme inhibition assays : Test against kinases or proteases due to the thiazole-carbamoyl motif’s affinity for ATP-binding pockets .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated via nonlinear regression .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H···O interactions between the carbamoyl and benzodioxole groups) .
  • Validation : Check for R-factor discrepancies (>5% may indicate twinning) and use PLATON to analyze intermolecular interactions .

Q. How to address contradictions between computational and experimental solubility data?

  • Experimental : Measure solubility in DMSO/water mixtures via saturation shake-flask method .
  • Computational : Compare COSMO-RS predictions with experimental logP values. Discrepancies >1 log unit suggest unaccounted polymorphic forms or aggregation . Example: Predicted logP = 3.2 vs. experimental logP = 4.1 may indicate π-stacking in crystalline form.

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Structural modifications : Replace labile benzodioxole methylene with CF3_3 groups to reduce CYP450-mediated oxidation .
  • Prodrug design : Introduce ester moieties at the propanamide carbonyl to enhance bioavailability .

Methodological Notes

  • Contradiction Analysis : When NMR signals suggest impurities (e.g., extra peaks at δ 7.2–7.4 ppm), use 2D-COSY to distinguish between regioisomers .
  • Safety : The benzodioxole group may generate toxic metabolites; conduct Ames tests for mutagenicity early in development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.